molecular formula C42H48FeP2 B12060421 (S)-1-[(S)-1-(Dicyclohexylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene

(S)-1-[(S)-1-(Dicyclohexylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene

Cat. No.: B12060421
M. Wt: 670.6 g/mol
InChI Key: OBVCATYDMKRFLP-UJXPALLWSA-N
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Description

(S)-1-[(S)-1-(Dicyclohexylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene is a chiral organophosphine compound. Organophosphines are widely used as ligands in coordination chemistry and homogeneous catalysis. The compound’s unique structure, featuring both ferrocene and phosphine groups, makes it valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-[(S)-1-(Dicyclohexylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene typically involves the following steps:

    Formation of the Ferrocene Backbone: The ferrocene backbone is synthesized through the reaction of cyclopentadienyl anion with iron(II) chloride.

    Introduction of Phosphine Groups: The phosphine groups are introduced via nucleophilic substitution reactions, where the ferrocene derivative reacts with phosphine reagents under controlled conditions.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using similar reaction pathways, with optimization for yield and purity. Catalysts and specific reaction conditions are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the ferrocene moiety.

    Reduction: Reduction reactions may target the phosphine groups.

    Substitution: Substitution reactions can occur at the phosphine or ferrocene sites.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or oxygen.

    Reducing Agents: Such as lithium aluminum hydride.

    Substitution Reagents: Such as alkyl halides or aryl halides.

Major Products

The major products depend on the specific reactions and conditions but may include various substituted ferrocene derivatives and phosphine oxides.

Scientific Research Applications

Chemistry

    Catalysis: Used as ligands in transition metal catalysis for reactions like hydrogenation, hydroformylation, and cross-coupling.

    Coordination Chemistry: Forms complexes with various metals, useful in studying metal-ligand interactions.

Biology and Medicine

    Drug Development:

Industry

    Material Science: Used in the development of advanced materials with specific electronic or magnetic properties.

Mechanism of Action

The mechanism of action involves the coordination of the phosphine groups to metal centers, facilitating various catalytic processes. The ferrocene moiety can also participate in redox reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A common organophosphine ligand.

    1,1’-Bis(diphenylphosphino)ferrocene: Another ferrocene-based phosphine ligand.

Uniqueness

(S)-1-[(S)-1-(Dicyclohexylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene is unique due to its chiral nature and the combination of dicyclohexylphosphino and diphenylphosphino groups, providing distinct steric and electronic properties.

Properties

Molecular Formula

C42H48FeP2

Molecular Weight

670.6 g/mol

InChI

InChI=1S/C37H43P2.C5H5.Fe/c1-29(38(30-17-6-2-7-18-30)31-19-8-3-9-20-31)34-26-16-27-35(34)36-25-14-15-28-37(36)39(32-21-10-4-11-22-32)33-23-12-5-13-24-33;1-2-4-5-3-1;/h4-5,10-16,21-31H,2-3,6-9,17-20H2,1H3;1-5H;/t29-;;/m0../s1

InChI Key

OBVCATYDMKRFLP-UJXPALLWSA-N

Isomeric SMILES

C[C@@H]([C]1[CH][CH][CH][C]1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5CCCCC5)C6CCCCC6.[CH]1[CH][CH][CH][CH]1.[Fe]

Canonical SMILES

CC([C]1[CH][CH][CH][C]1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5CCCCC5)C6CCCCC6.[CH]1[CH][CH][CH][CH]1.[Fe]

Origin of Product

United States

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